molecular formula C10H3Cl3F2N2 B13095354 2,4-Difluoro-5-(2,4,6-trichlorophenyl)pyrimidine

2,4-Difluoro-5-(2,4,6-trichlorophenyl)pyrimidine

Katalognummer: B13095354
Molekulargewicht: 295.5 g/mol
InChI-Schlüssel: VFLGYMSURUZJPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Difluoro-5-(2,4,6-trichlorophenyl)pyrimidine is a chemical compound with the molecular formula C10H3Cl3F2N2. It is a pyrimidine derivative characterized by the presence of fluorine and chlorine atoms on its aromatic ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-5-(2,4,6-trichlorophenyl)pyrimidine typically involves the reaction of 2,4,6-trichlorophenylamine with a fluorinated pyrimidine precursor. One common method is the nucleophilic aromatic substitution reaction, where the fluorine atoms are introduced into the pyrimidine ring under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for yield and purity, often involving the use of advanced catalysts and reaction conditions to ensure efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Difluoro-5-(2,4,6-trichlorophenyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation reactions can produce pyrimidine oxides .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2,4-Difluoro-5-(2,4,6-trichlorophenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and chlorine atoms on the aromatic ring enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. This compound can affect various biochemical pathways, making it a valuable tool in research and drug development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,4-Difluoro-5-(2,4,6-trichlorophenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of fluorine and chlorine atoms enhances its stability and reactivity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C10H3Cl3F2N2

Molekulargewicht

295.5 g/mol

IUPAC-Name

2,4-difluoro-5-(2,4,6-trichlorophenyl)pyrimidine

InChI

InChI=1S/C10H3Cl3F2N2/c11-4-1-6(12)8(7(13)2-4)5-3-16-10(15)17-9(5)14/h1-3H

InChI-Schlüssel

VFLGYMSURUZJPB-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1Cl)C2=CN=C(N=C2F)F)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.